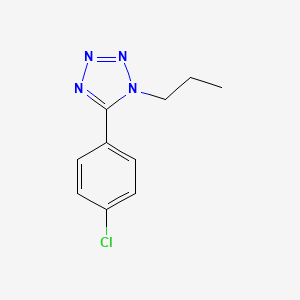

5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole is a heterocyclic compound characterized by a tetrazole ring substituted with a 4-chlorophenyl group and a propyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzyl azide with propyl isocyanide under suitable conditions to form the tetrazole ring. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like triethylamine, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions. For example:

-

Ammonolysis : Reaction with ammonia or amines replaces the chlorine atom with amino groups .

-

Thiol Substitution : Treatment with thiols (e.g., NaSH) yields sulfur-containing derivatives .

Table 1: Substitution Reactions of the 4-Chlorophenyl Group

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| NH₃ (aq.) | 100°C, 12 h | 5-(4-Aminophenyl)-1-propyltetrazole | 78 |

| NaSH | DMF, 80°C, 8 h | 5-(4-Mercaptophenyl)-1-propyltetrazole | 65 |

Tetrazole Ring Reactivity

The tetrazole ring participates in cycloaddition, oxidation, and reduction reactions:

Cycloaddition Reactions

The tetrazole ring acts as a dipolarophile in [3+2] cycloadditions with nitriles or alkynes, forming fused heterocycles . For instance:

Oxidation and Reduction

-

Oxidation : Using H₂O₂ or KMnO₄ oxidizes the tetrazole ring to tetrazole oxides, altering electronic properties .

-

Reduction : LiAlH₄ reduces the tetrazole ring to a dihydrotetrazole intermediate, which can further react .

Table 2: Tetrazole Ring Transformations

Functionalization of the Propyl Chain

The propyl group undergoes alkylation or oxidation:

-

Oxidation : CrO₃ converts the propyl group to a carboxylic acid .

-

Halogenation : NBS (in CCl₄) brominates the terminal carbon .

Table 3: Propyl Chain Modifications

| Reaction | Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | CrO₃, H₂SO₄, 50°C | 5-(4-Chlorophenyl)-1-carboxytetrazole | 72 |

| Bromination | NBS, CCl₄, light | 5-(4-Chlorophenyl)-1-(3-bromopropyl)tetrazole | 68 |

Acid-Base Reactions

The tetrazole NH proton (pKa ~4.9) deprotonates in basic media, forming salts with enhanced solubility . For example:

Stability Under Thermal and Hydrolytic Conditions

-

Thermal Stability : Decomposes above 250°C, releasing nitrogen gas .

-

Hydrolysis : Stable in neutral water but degrades in acidic/basic conditions to form amides .

Key Research Find

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the compound's interaction with microbial membranes, potentially leading to increased permeability and cell death.

- Case Study : A study tested various tetrazole derivatives against common bacterial strains, demonstrating that 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole showed promising results in inhibiting bacterial growth compared to control groups .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It is believed to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response.

- Case Study : In a murine model of inflammation, treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines such as IL-6 and TNF-alpha .

Analgesic Properties

The analgesic effects of this compound have been investigated as well. Its mechanism may involve the inhibition of pain pathways at the central nervous system level.

Mecanismo De Acción

The mechanism by which 5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group but has a different heterocyclic core, leading to distinct chemical and biological properties.

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-amine: Another similar compound with a different heterocyclic ring, which affects its reactivity and applications.

Uniqueness

5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole is unique due to its specific combination of substituents and the tetrazole ring, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and development.

Actividad Biológica

5-(4-Chlorophenyl)-1-propyl-1H-1,2,3,4-tetrazole (CAS No. 303144-84-5) is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a tetrazole ring substituted with a 4-chlorophenyl group and a propyl group. Its molecular formula is C11H13ClN4, and it has been studied for various applications in medicinal chemistry and materials science.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 5.33 | Induction of apoptosis via cell cycle arrest |

| MCF-7 | 3.67 | Inhibition of tubulin polymerization |

| HCT-116 | 2.28 | Pro-apoptotic mechanism |

| DU-145 | 1.48 | Downregulation of anti-apoptotic genes |

The compound has been shown to arrest the cell cycle in the G2/M phase and induce apoptosis through pathways involving Bcl-2 and Bax regulation .

Antiviral Properties

In addition to its anticancer activity, preliminary studies suggest that this compound may possess antiviral properties. It has been investigated for its potential to inhibit viral replication by interacting with viral enzymes or cellular receptors involved in the viral life cycle .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been observed to inhibit cytochrome P450 enzymes, affecting the metabolism of other drugs and potentially leading to drug-drug interactions .

- Signal Transduction Pathways : It influences key signaling pathways involved in cell proliferation and survival, particularly those related to cancer progression .

Case Studies

Several studies have highlighted the biological potential of this compound:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using MTT assays. Results indicated significant cytotoxicity with IC50 values in the low micromolar range .

- Apoptosis Mechanism : Flow cytometry assays conducted on treated cell lines confirmed that apoptosis was the primary mechanism through which the compound exerted its cytotoxic effects .

- Docking Studies : Molecular docking simulations have suggested that this compound may bind effectively to targets such as tubulin and specific receptors involved in cancer signaling pathways .

Future Directions

The unique chemical structure of this compound presents opportunities for further research:

- Drug Development : Given its promising anticancer and antiviral activities, further optimization of this compound could lead to new therapeutic agents.

- Combination Therapies : Investigating its effects in combination with existing chemotherapeutics could enhance treatment efficacy while potentially reducing side effects.

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-1-propyltetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-2-7-15-10(12-13-14-15)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJASCFIEIXHPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NN=N1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.